4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine
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Overview
Description
4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group and a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative. One common method is the reaction of morpholine with 4-(o-tolyloxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein targets, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-((4-(p-Tolyloxy)phenyl)sulfonyl)morpholine: Similar structure but with a para-substituted tolyloxy group.
4-((4-(m-Tolyloxy)phenyl)sulfonyl)morpholine: Similar structure but with a meta-substituted tolyloxy group.
4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine is unique due to the ortho-substitution of the tolyloxy group, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts distinct physicochemical properties, such as enhanced solubility and stability.
Properties
IUPAC Name |
4-[4-(2-methylphenoxy)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-14-4-2-3-5-17(14)22-15-6-8-16(9-7-15)23(19,20)18-10-12-21-13-11-18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUICVDLDBPFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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